(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid
Description
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid (CAS: 259209-27-3) is a boronic acid derivative with the molecular formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol . It features a phenolic hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 5-position of the benzene ring. The compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical research for drug development, particularly in Suzuki-Miyaura coupling reactions and as a building block for bioactive molecules .
Properties
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMKMRXTYEUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595158 | |
| Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-27-3 | |
| Record name | B-[5-(1,1-Dimethylethyl)-2-hydroxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-tert-butyl-2-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of 5-tert-butyl-2-hydroxyphenylboronic ester with an appropriate reagent to yield the desired boronic acid. One common method is the hydrolysis of the corresponding boronic ester under acidic or basic conditions. The reaction can be carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.
Major Products Formed
Scientific Research Applications
Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid can participate in these reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Key Features:
- Acts as a coupling partner with various electrophiles.
- Facilitates the formation of biaryl compounds, which are crucial in drug development.
Catalysis
This compound serves as a catalyst or reagent in various organic transformations. Its ability to form stable complexes with transition metals enhances its utility in catalysis.
Example Applications:
- Catalyzing reactions involving nucleophilic substitutions.
- Participating in the formation of heterocycles through cyclization reactions.
Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents. The compound's ability to inhibit proteasomes has been linked to its effectiveness against certain cancer types.
Case Study:
- A study demonstrated that derivatives of boronic acids could enhance the efficacy of existing chemotherapeutic agents by modifying their pharmacokinetic profiles .
Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities, making them candidates for developing new antimicrobial agents.
Findings:
- The introduction of boronic acid moieties into bioactive molecules can improve their selectivity and potency against resistant strains of bacteria and viruses .
Sensor Applications
Boronic acids have been explored for their use in sensor technology due to their ability to selectively bind diols and sugars. The unique properties of this compound make it suitable for developing sensors that detect glucose levels or other biomolecules.
Applications:
- Glucose sensors that utilize the binding affinity of boronic acids for diols.
- Environmental sensors for detecting specific organic compounds.
Summary of Key Findings
Mechanism of Action
The mechanism of action of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Substituent Effects: Hydroxyl vs. Methoxy Groups
5-tert-Butyl-2-methoxybenzeneboronic acid (CAS: 14740579) replaces the hydroxyl group with a methoxy (-OCH₃) substituent. For example, in sensor applications, hydroxyl-containing boronic acids (e.g., 2-hydroxyphenylboronic acid) show rapid fluorescence responses to diols due to dynamic covalent binding .
Steric and Electronic Effects of the tert-Butyl Group
The tert-butyl group significantly influences reactivity and steric hindrance. In Suzuki couplings, 3d (a tert-butyl-substituted boronic acid) achieved an 89% yield in palladium-catalyzed reactions, outperforming analogs with smaller substituents (e.g., methyl or halogen groups) . This highlights the tert-butyl group’s role in stabilizing intermediates without impeding catalytic activity. In contrast, 5-Tert-butylthiophene-2-boronic acid (CAS: 495382-48-4) substitutes the benzene ring with a thiophene moiety, introducing sulfur’s electron-rich character. Thiophene-based boronic acids may exhibit distinct binding preferences in medicinal chemistry, such as interactions with metalloenzymes .
Reactive Oxygen Species (ROS) Responsiveness
Boronic esters, such as BSIH and BHAPI , are prochelators that release active chelators upon reaction with H₂O₂, offering ROS-responsive therapeutic applications . Although (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid lacks a self-immolative spacer, its hydroxyl group could facilitate similar ROS-mediated transformations under specific conditions.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid (C₁₀H₁₅BO₃) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group at the 5-position and a hydroxyl group at the 2-position of the phenolic structure, contributing to its unique chemical reactivity and biological interactions.
- Molecular Formula : C₁₀H₁₅BO₃
- Molecular Weight : Approximately 185.04 g/mol
- Appearance : White to off-white powder
- Purity : Typically around 95%
The presence of the boronic acid functional group allows for specific interactions with biological molecules, which can be exploited in various therapeutic applications.
Anticancer Properties
Recent studies have indicated that boronic acids, including this compound, exhibit anticancer activity through their ability to inhibit proteases involved in cancer progression. For instance, research on β-amido boronic acids has shown significant affinity for the main protease (Mpro) of SARS-CoV-2, indicating potential applications in antiviral therapies as well as cancer treatment .
In vitro assays demonstrated that certain derivatives could inhibit Mpro activity by approximately 23% at a concentration of 20 µM, suggesting a selective interaction with viral enzymes over human counterparts . This selectivity is crucial in minimizing side effects during treatment.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies on related boronic compounds reported effective inhibition against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The mechanism often involves the formation of covalent bonds with nucleophilic residues in microbial enzymes, disrupting their function .
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Fluoro-2-hydroxyphenylboronic acid | C₆H₆BFO₃ | Contains fluorine; used in similar coupling reactions. |
| 3-(Tert-butyl)-2-hydroxyphenylboronic acid | C₁₀H₁₅BO₃ | Different substitution pattern; potential variations in biological activity. |
| 4-Methoxy-2-hydroxyphenylboronic acid | C₉H₁₃BO₃ | Contains methoxy group; affects solubility and reactivity. |
The specific tert-butyl substitution and hydroxyl positioning in this compound influence both its chemical behavior and biological interactions compared to these similar compounds.
Case Studies
- Anticancer Activity Study : A study involving the synthesis of various β-amido boronic acids demonstrated that some compounds exhibited significant cytotoxicity against prostate cancer cells while maintaining viability in healthy cells. The most effective compounds showed a reduction in cancer cell viability to 33% at concentrations of 5 µM .
- Antimicrobial Efficacy : In a comparative antimicrobial study, several boronic acids were tested against dermatophyte fungi. The results indicated that compounds with specific structural features, including those similar to this compound, displayed promising antifungal activity, particularly against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing (5-(tert-butyl)-2-hydroxyphenyl)boronic acid, and how can reaction conditions be optimized?
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a pre-functionalized aryl halide. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., 1,2-dimethoxyethane/water) under inert atmosphere .
- Optimizing temperature (reflux conditions) and stoichiometry of the boronic acid precursor.
- Purification via column chromatography or recrystallization to achieve >97% purity, as seen in analogous boronic acid syntheses .
Q. What are the recommended storage and handling protocols for this compound?
- Store at 0–6°C in a dry, inert environment to prevent hydrolysis or decomposition .
- While some boronic acids are classified as low hazard (e.g., "no known hazard" in certain cases), always use standard precautions: gloves, lab coats, and fume hoods, as safety data can vary by substituents .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR, focusing on the boronic acid proton (δ ~7-9 ppm) and tert-butyl group (δ ~1.3 ppm).
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (e.g., calculated [M+H]+ ~210.1045) .
- HPLC : Assess purity using reverse-phase columns with UV detection .
Q. How does the tert-butyl substituent influence the compound’s reactivity in cross-coupling reactions?
The tert-butyl group enhances steric hindrance, potentially slowing reaction rates but improving regioselectivity in Suzuki-Miyaura couplings. Electron-donating effects from the hydroxyl group may stabilize intermediates, as seen in similar hydroxyphenylboronic acids .
Advanced Questions
Q. How can fluorescence sensors like BITQ be applied to visualize subcellular distribution of this boronic acid?
- BITQ, a 2-(2-hydroxyphenyl)-1H-benzimidazole-based sensor, emits fluorescence upon boronic acid complexation. Methodology includes:
- Incubating cells with BITQ and the boronic acid, followed by confocal microscopy to track localization .
- Quantifying intracellular concentrations via fluorescence intensity calibration .
Q. What role does this compound play in enantioselective Diels-Alder reactions?
- Boronic acids with hydroxyl groups can act as Lewis acid catalysts. For example:
- 3,5-Di-(trifluoromethyl)benzeneboronic acid achieves >95% enantiomeric excess (e.e.) by coordinating carbonyl oxygen and enabling hydrogen bonding with chiral dienophiles .
- Mechanistic studies suggest tert-butyl groups enhance steric control in transition states .
Q. Can this boronic acid act as a prochelator to mitigate oxidative stress in cellular models?
- Analogous boronic esters (e.g., BSIH) release active chelators upon reacting with H₂O₂, protecting cells from oxidative damage. Methodology includes:
- Treating cardiomyocytes with the compound and measuring labile iron reduction via calcein assays .
- Evaluating cytotoxicity and ROS scavenging efficacy using flow cytometry .
Q. How does the hydroxyl-tert-butyl substitution affect complexation with biomolecules in drug design?
- The hydroxyl group enables hydrogen bonding with protein targets (e.g., enzymes), while the tert-butyl group enhances lipophilicity for membrane penetration. Docking studies on similar compounds show improved binding to microbial targets (e.g., leucyl-tRNA synthetase) .
- Stability studies (e.g., pH-dependent hydrolysis) are critical for optimizing pharmacokinetics .
Notes on Contradictions
- Safety Data : reports "no known hazard" for a bromo-fluoro analog, while other boronic acids may require stricter handling. Always prioritize site-specific risk assessments.
- Synthetic Yields : Purity >97% is achievable (), but yields vary with substituent steric effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
